N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Description
N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Sulfonamide-based Hybrids
Sulfonamides are a significant class of drugs known for their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The exploration of sulfonamide hybrids, which combine sulfonamides with various organic compounds such as coumarin, indole, quinoline, isoquinoline, and others, has led to the development of molecules with enhanced biological activities. These hybrids have been investigated for their potential in treating various conditions, showcasing the versatility and significance of sulfonamide-based compounds in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antimicrobial Applications
The antimicrobial properties of sulfonamide hybrids, particularly those combining the quinoline moiety with sulfonamide, have been a focus of research. For instance, the synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have shown significant activity against Gram-positive bacteria, highlighting the compound's potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Synthesis and Chemical Transformations
The compound and its related derivatives have been utilized in various synthetic pathways to create novel molecular scaffolds. These include the synthesis of quinoxaline derivatives through green and novel methods, demonstrating the compound's utility in organic synthesis and the development of new chemical entities with potential biological activities (Xie et al., 2017). Another example is the first total synthesis of marine alkaloid isobatzelline B from 6,7-dimethoxy-4-methylquinoline, showcasing the compound's role in the synthesis of complex natural products (Álvarez, Bros, & Joule, 1998).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-16-5-4-14(11-17(16)26-2)20-27(23,24)15-9-12-3-6-18(22)21-8-7-13(10-15)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSURLBFOFCKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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